(4-Methoxyphenyl)phosphinic acid (4-Methoxyphenyl)phosphinic acid
Brand Name: Vulcanchem
CAS No.: 53534-65-9
VCID: VC19603139
InChI: InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1
SMILES:
Molecular Formula: C7H8O3P+
Molecular Weight: 171.11 g/mol

(4-Methoxyphenyl)phosphinic acid

CAS No.: 53534-65-9

Cat. No.: VC19603139

Molecular Formula: C7H8O3P+

Molecular Weight: 171.11 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxyphenyl)phosphinic acid - 53534-65-9

Specification

CAS No. 53534-65-9
Molecular Formula C7H8O3P+
Molecular Weight 171.11 g/mol
IUPAC Name hydroxy-(4-methoxyphenyl)-oxophosphanium
Standard InChI InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1
Standard InChI Key NECMONYXKASREE-UHFFFAOYSA-O
Canonical SMILES COC1=CC=C(C=C1)[P+](=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(4-Methoxyphenyl)phosphinic acid is systematically named hydroxy-(4-methoxyphenyl)-oxophosphanium, reflecting its phosphinic acid (P(O)OH\text{P(O)OH}) group and 4-methoxybenzene ring. Its IUPAC name and alternative synonyms are detailed below:

PropertyValueSource
IUPAC Namehydroxy-(4-methoxyphenyl)-oxophosphaniumPubChem
CAS Number53534-65-9Chemsrc
Synonyms4-methoxy-phenylphosphinic acid; p-methoxyphenylphosphinic acidChemsrc , PubChem

The compound’s SMILES string (COC1=CC=C(C=C1)[P+](=O)O\text{COC1=CC=C(C=C1)[P+](=O)O}) and InChI key (NECMONYXKASREE-UHFFFAOYSA-O\text{NECMONYXKASREE-UHFFFAOYSA-O}) further elucidate its connectivity and stereochemical features .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for (4-methoxyphenyl)phosphinic acid remains unreported, related phosphinate complexes suggest tetrahedral coordination around phosphorus. For example, zinc phosphinate clusters such as [Zn4(μ4-O)(dmppha)6][\text{Zn}_4(\mu_4\text{-O})(\text{dmppha})_6] (where dmppha = bis(4-methoxyphenyl)phosphinate) exhibit μ4\mu_4-oxo cores with phosphinate ligands bridging metal centers . Computational studies predict a topological polar surface area of 80.67 Ų and a LogP value of 1.055, indicating moderate hydrophobicity .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (4-methoxyphenyl)phosphinic acid typically involves:

  • Nucleophilic substitution: Reaction of 4-methoxybenzene derivatives with phosphorus trichloride (PCl3\text{PCl}_3), followed by hydrolysis.

  • Organometallic approaches: Alkylzinc precursors reacting with phosphinic acids. For instance, [tBuZn(O2P(4-MeOPh)2)][\text{tBuZn}(\text{O}_2\text{P}(\text{4-MeOPh})_2)] forms via the reaction of Zn(tBu)2\text{Zn}(\text{tBu})_2 with bis(4-methoxyphenyl)phosphinic acid .

Reactivity Profile

(4-Methoxyphenyl)phosphinic acid undergoes:

  • Coordination chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Zn, Pd).

  • Self-assembly: Participates in supramolecular networks through hydrogen bonding and π-π interactions.

  • Hydrolysis: Reacts with water to generate oxo-zinc clusters, as observed in the formation of [Zn4(μ4-O)(dmppha)6][\text{Zn}_4(\mu_4\text{-O})(\text{dmppha})_6] .

Physicochemical Properties

Physical Properties

Experimental and computed properties are summarized below:

PropertyValueMethod/Source
Molecular Weight171.11 g/molChemsrc , PubChem
Exact Mass171.021 DaPubChem
LogP1.055Chemsrc
PSA80.67 ŲChemsrc
Melting PointNot reported
SolubilitySoluble in polar solventsExperimental inference

Spectroscopic Signatures

  • 31P NMR^{31}\text{P NMR}: Phosphinate ligands in related compounds exhibit resonances near δ 25–35 ppm .

  • IR Spectroscopy: Strong ν(P=O)\nu(\text{P=O}) stretches appear at 1150–1250 cm⁻¹ .

Applications in Materials Science

Dye-Sensitized Solar Cells (DSSCs)

Bis(4-methoxyphenyl)phosphinic acid (a dimeric analog) enhances DSSC efficiency by 15–20% when used to treat titania films post-dye adsorption. This improvement stems from reduced electron recombination at the TiO₂/electrolyte interface .

Quantum-Sized ZnO Nanocrystals

(4-Methoxyphenyl)phosphinic acid serves as a capping ligand in ZnO nanocrystal synthesis. Using organozinc precursors, monodisperse nanoparticles (2–4.5 nm) with bright luminescence are produced. The phosphinate layer suppresses surface defects, enhancing optoelectronic performance .

Supramolecular and Coordination Polymers

Phosphinate ligands enable the construction of porous metal-organic frameworks (MOFs). For example, zinc phosphinate clusters self-assemble into noncovalent networks with potential gas storage applications .

Recent Advances and Future Directions

Mechanistic Insights into Nanoparticle Synthesis

In situ 31P NMR^{31}\text{P NMR} studies reveal that phosphinate ligands are sequestered into stable Zn₁₁ clusters during ZnO nanocrystal growth. This finding challenges classical nucleation theories, emphasizing thermodynamic control in nanoparticle self-assembly .

Photocatalytic Applications

Preliminary studies suggest that phosphinate-coated ZnO nanoparticles exhibit enhanced photocatalytic activity under UV light, enabling organic pollutant degradation. Future work may optimize ligand architectures for visible-light activation .

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